Welcome to the BenchChem Online Store!
molecular formula C5H3ClF3N3 B095928 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 16097-60-2

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B095928
M. Wt: 197.54 g/mol
InChI Key: ZLIUVGFJXHOHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05612286

Procedure details

2-Amino-4-ethoxy-6-trifluoromethylpyrimidine of melting point 114°-116° C. was obtained in a similar manner by reacting 2-amino-4-chloro-6-trifluoromethylpyrimidine with sodium methylate in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1.[CH3:13][O-:14].[Na+]>C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([O:14][CH3:13])[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C(F)(F)F
Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CC(=N1)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.